Chk2-IN-1

Checkpoint Kinase Natural Product Derivative Kinase Selectivity

Chk2-IN-1 (Hymenialdisine analogue 1) is an indoloazepine-derived, ATP-competitive Chk2 inhibitor (IC50 13.5 nM) with ~16-fold selectivity over Chk1—a distinct chemotype from benzimidazole- and guanylhydrazone-based inhibitors. Uniquely validated for ATM-dependent, Chk2-mediated radioprotection that discriminates p53 wild-type from p53 mutant cells, and inhibits G2 checkpoint arrest at micromolar concentrations. Antiproliferative activity confirmed in CCRF-CEM leukemia cells (GI50 1.7 μM). This scaffold cannot be substituted without revalidation. For radioprotection, checkpoint abrogation, and leukemia research requiring indoloazepine-class selectivity.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 693222-51-4; 724708-21-8
Cat. No. B2747803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk2-IN-1
CAS693222-51-4; 724708-21-8
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESC1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
InChIInChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
InChIKeySMPPSGXPGZSJCP-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chk2-IN-1 (724708-21-8): A Natural Product-Derived Checkpoint Kinase 2 Inhibitor for DNA Damage Response Research


Chk2-IN-1 (also known as Hymenialdisine analogue 1, CAS 724708-21-8) is a synthetic indoloazepine derivative of the marine sponge metabolite hymenialdisine, functioning as a potent and ATP-competitive inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 13.5 nM . This compound exhibits enhanced selectivity for Chk2 over Chk1 (IC50 = 220.4 nM) compared to the natural product scaffold from which it was derived [1]. Chk2-IN-1 elicits a strong ataxia telangiectasia mutated (ATM)-dependent, Chk2-mediated radioprotection effect in normal cells and p53 wild-type cells, representing a chemotype distinct from benzimidazole- and guanylhydrazone-based Chk2 inhibitors .

Chk2-IN-1 (724708-21-8): Why Chemical Scaffold and Functional Selectivity Preclude Generic Substitution


In-class Chk2 inhibitors cannot be interchanged without compromising experimental validity due to divergent chemical scaffolds that confer fundamentally different selectivity profiles and functional outcomes. Chk2-IN-1, an indoloazepine derived from hymenialdisine, exhibits a Chk2/Chk1 selectivity ratio of approximately 16-fold, whereas benzimidazole-based inhibitors such as BML-277 achieve >1000-fold selectivity against Chk1 but with a distinct ATP-binding mode and cellular radioprotection profile . Guanylhydrazone-derived inhibitors like PV1019 show submicromolar Chk2 potency (IC50 = 138 nM) but lower biochemical potency than Chk2-IN-1 and induce different cellular antiproliferative synergies with topoisomerase inhibitors [1]. These scaffold-dependent differences in kinase selectivity, cellular radioprotection efficacy in p53-status-defined contexts, and combinatorial effects with DNA-damaging agents render direct substitution scientifically invalid without revalidation of the entire experimental system [2].

Chk2-IN-1 (724708-21-8): Quantitative Differentiation Evidence Against Key Comparators


Chk2-IN-1 vs Natural Hymenialdisine: Enhanced Selectivity for Checkpoint Kinases

Chk2-IN-1 exhibits increased selectivity for checkpoint kinases (Chk2) over the natural product hymenialdisine, which is a promiscuous kinase inhibitor targeting MEK-1, GSK-3β, and CKI in addition to Chk2 [1]. This scaffold modification represents a deliberate structural optimization that narrows the target profile from a multi-kinase inhibitor to a Chk2-selective tool compound .

Checkpoint Kinase Natural Product Derivative Kinase Selectivity

Chk2-IN-1 vs BML-277: Differential Radioprotection Selectivity in p53-Defined Cellular Contexts

Chk2-IN-1 demonstrates p53-status-dependent radioprotection: it enhances survival of 184B5 normal human mammary epithelial cells (p53 wild-type) following ionizing radiation while exhibiting no radioprotective effect in p53 mutant MDA-MB-231 breast cancer cells [1]. In contrast, BML-277 (Chk2 Inhibitor II) provides radioprotection to human CD4+ and CD8+ T-cells with an EC50 of 3 μM and 7.6 μM respectively, but its p53-status dependence has not been characterized to the same cellular specificity .

Radioprotection p53 Status Normal Cell Protection

Chk2-IN-1 vs PV1019: Superior Biochemical Potency on Chk2 Kinase

Chk2-IN-1 inhibits Chk2 with an IC50 of 13.5 nM in biochemical kinase assays [1], representing approximately 10-fold greater biochemical potency than the guanylhydrazone-derived inhibitor PV1019, which exhibits a Chk2 IC50 of 138 nM in comparable enzymatic assays [2]. This potency difference translates to distinct cellular pharmacology: Chk2-IN-1 inhibits G2 cell cycle checkpoint at micromolar concentrations, while PV1019 demonstrates synergistic antiproliferative activity with topotecan and camptothecin in human tumor cell lines [2].

Chk2 Inhibition Biochemical Potency ATP-Competitive Inhibitor

Chk2-IN-1 vs CCT241533: Differential Chemosensitization Profiles

Chk2-IN-1 has been characterized primarily for its radioprotective and G2 checkpoint inhibition effects, with demonstrated growth inhibition in CCRF-CEM leukemia cells (GI50 = 1.7 μM) [1]. In contrast, CCT241533 (IC50 = 3 nM against Chk2) has been extensively validated for potentiation of PARP inhibitor cytotoxicity in BRCA-proficient cancer cells, while showing no potentiation of SN38, gemcitabine, etoposide, mitomycin C, or bleomycin cytotoxicity [2]. This functional divergence indicates that scaffold selection directly influences which DNA-damaging agent combinations produce synergistic effects.

Chemosensitization PARP Inhibitor DNA Damage Response

Chk2-IN-1 vs NSC 109555: Indoloazepine Scaffold Confers Improved Biochemical Potency

Chk2-IN-1 (indoloazepine scaffold) exhibits a Chk2 IC50 of 13.5 nM , representing approximately 18-fold greater biochemical potency than NSC 109555 (Chk2 IC50 = 240 nM), a 4,4′-diacetyldiphenylurea-bis(guanylhydrazone) chemotype [1]. The hymenialdisine-derived scaffold of Chk2-IN-1 was specifically designed to address the promiscuity of the natural product while maintaining nanomolar Chk2 potency, a balance not achieved with earlier chemotypes [2].

Chemical Scaffold Chk2 Inhibitor Structure-Activity Relationship

Chk2-IN-1 vs VRX0466617: Indoloazepine Scaffold Enables ~10-Fold Greater Chk2 Potency

Chk2-IN-1 (indoloazepine scaffold) inhibits Chk2 with an IC50 of 13.5 nM , while VRX0466617, an isothiazole carboxamidine Chk2 inhibitor, exhibits a Chk2 IC50 of 140 nM in biochemical assays [1]. Both compounds demonstrate radioprotective effects, but Chk2-IN-1 achieves comparable or superior cellular protection at lower biochemical concentrations due to its higher intrinsic potency. VRX0466617 has been reported not to potentiate doxorubicin and cisplatin cytotoxicity in MCF7 cells, whereas Chk2-IN-1's chemosensitization profile remains less extensively characterized [1].

Chk2 Inhibitor Biochemical Potency Isothiazole Carboxamidine

Chk2-IN-1 (724708-21-8): Validated Application Scenarios Based on Quantitative Evidence


Normal Tissue Radioprotection Studies with p53 Status Stratification

Chk2-IN-1 is uniquely validated for radioprotection studies that require discrimination between p53 wild-type and p53 mutant cellular contexts. The compound enhances survival of 184B5 normal human mammary epithelial cells (p53 wild-type) following ionizing radiation exposure while conferring no protection to p53 mutant MDA-MB-231 breast cancer cells [1]. This p53-dependent protection profile, coupled with the ATM-dependent, Chk2-mediated radioprotection mechanism characterized in hymenialdisine-derived inhibitors, enables experimental designs that assess selective normal tissue sparing during radiotherapy [2].

G2 Cell Cycle Checkpoint Abrogation Assays

Chk2-IN-1 inhibits the G2 cell cycle checkpoint at micromolar concentrations, providing a validated tool for investigating Chk2-dependent G2/M arrest mechanisms following DNA damage [1]. In 184B5 cells, the compound inhibits cell cycle arrest at the G2 stage induced by ionizing radiation, establishing its utility in checkpoint abrogation studies where Chk2-specific inhibition is required without the confounding polypharmacology of natural hymenialdisine [2].

ATM-Dependent DNA Damage Response Pathway Dissection

Chk2-IN-1 elicits a strong ataxia telangiectasia mutated (ATM)-dependent, Chk2-mediated radioprotection effect [1]. This functional dependence on an intact ATM pathway makes Chk2-IN-1 particularly suited for dissecting the ATM-Chk2 signaling axis in DNA double-strand break responses, distinguishing ATM-dependent from ATR-Chk1 pathway contributions. Studies have demonstrated that the radioprotective effect of hymenialdisine-derived Chk2 inhibitors requires a functional ATM pathway, implicating Chk2-IN-1 as a pathway-specific probe [2].

Leukemia Cell Growth Inhibition Assays

Chk2-IN-1 demonstrates antiproliferative activity against CCRF-CEM human leukemia T cells with a GI50 of 1.7 μM in 48-hour growth inhibition assays [1]. This validated activity in hematopoietic malignancy models supports the use of Chk2-IN-1 in studies investigating Chk2 dependency in leukemia cell survival and proliferation, particularly where indoloazepine-scaffold inhibitors provide an alternative chemotype to benzimidazole-based Chk2 inhibitors [2].

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